Delta-Opioid Receptor Binding Affinity (Ki): Leu-Enkephalin vs. DADLE
Leu-Enkephalin exhibits a δOR binding affinity (Ki = 1.26 nM) that is approximately 1.6-fold weaker than that of the synthetic analog DADLE (Ki = 2.06 nM) [1][2]. While DADLE is commonly employed as a δOR agonist due to its improved proteolytic stability, Leu-Enkephalin provides a distinct affinity profile that is more representative of the endogenous ligand-receptor interaction [1].
| Evidence Dimension | δ-Opioid Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1.26 nM |
| Comparator Or Baseline | DADLE: Ki = 2.06 nM |
| Quantified Difference | Leu-Enkephalin Ki is ~39% lower (higher affinity) than DADLE |
| Conditions | Radioligand displacement assay; CHO cell membranes expressing human δOR [1] |
Why This Matters
For assays requiring endogenous ligand reference pharmacology, Leu-Enkephalin's binding profile avoids the altered affinity introduced by synthetic D-Ala substitutions in DADLE.
- [1] Cassell RJ, Mores KL, Cummins BR, et al. The Meta-Position of Phe4 in Leu-Enkephalin Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors. Molecules. 2019;24(24):4542. doi:10.3390/molecules24244542 View Source
- [2] Cayman Chemical. DADLE Technical Data Sheet. Neta Scientific; 2022. View Source
